molecular formula C15H21ClN4O4 B13566246 4-amino-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]butanamide hydrochloride

4-amino-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]butanamide hydrochloride

Cat. No.: B13566246
M. Wt: 356.80 g/mol
InChI Key: OWUYDJOXZFISNA-UHFFFAOYSA-N
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Description

4-amino-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]butanamide hydrochloride is a chemical compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a diazinane ring, and a methoxyphenyl group. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]butanamide hydrochloride typically involves multiple steps. One common method includes the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2,4-dioxo-1,3-diazinane to form the desired product. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

4-amino-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]butanamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The diazinane ring can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-amino-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]butanamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-amino-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]butanamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The diazinane ring and methoxyphenyl group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]butanamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H21ClN4O4

Molecular Weight

356.80 g/mol

IUPAC Name

4-amino-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]butanamide;hydrochloride

InChI

InChI=1S/C15H20N4O4.ClH/c1-23-12-5-4-10(17-13(20)3-2-7-16)9-11(12)19-8-6-14(21)18-15(19)22;/h4-5,9H,2-3,6-8,16H2,1H3,(H,17,20)(H,18,21,22);1H

InChI Key

OWUYDJOXZFISNA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CCCN)N2CCC(=O)NC2=O.Cl

Origin of Product

United States

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